molecular formula C6H10ClNO3 B2481519 ethyl 2-[carbonochloridoyl(methyl)amino]acetate CAS No. 33206-00-7

ethyl 2-[carbonochloridoyl(methyl)amino]acetate

Cat. No.: B2481519
CAS No.: 33206-00-7
M. Wt: 179.6
InChI Key: OHGJZKDJUOSKEX-UHFFFAOYSA-N
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Description

Ethyl 2-[carbonochloridoyl(methyl)amino]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[carbonochloridoyl(methyl)amino]acetate typically involves the reaction of ethyl chloroacetate with methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethyl chloroacetate+MethylamineEthyl 2-[carbonochloridoyl(methyl)amino]acetate\text{Ethyl chloroacetate} + \text{Methylamine} \rightarrow \text{this compound} Ethyl chloroacetate+Methylamine→Ethyl 2-[carbonochloridoyl(methyl)amino]acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[carbonochloridoyl(methyl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the carbonochloridoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles like amines or thiols, appropriate solvents.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[carbonochloridoyl(methyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[carbonochloridoyl(methyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The carbonochloridoyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Ethyl 2-[carbonochloridoyl(methyl)amino]acetate can be compared with other similar compounds, such as:

    Ethyl chloroacetate: A simpler ester with a similar structure but lacking the methylamino group.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[carbonochloridoyl(ethyl)amino]acetate: A similar compound with an ethylamino group instead of a methylamino group.

Properties

IUPAC Name

ethyl 2-[carbonochloridoyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-3-11-5(9)4-8(2)6(7)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJZKDJUOSKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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